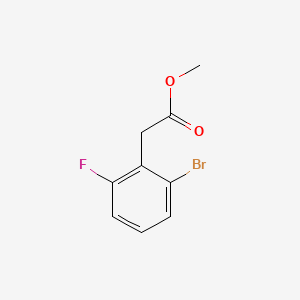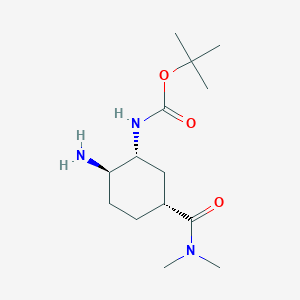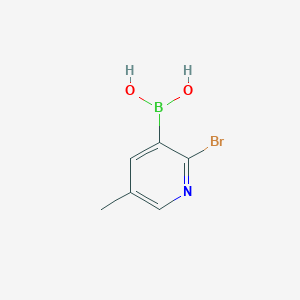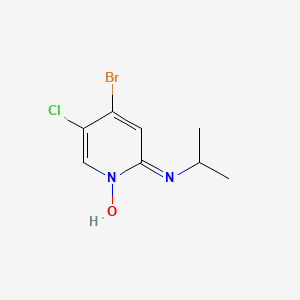
2-Bromo-4-fluoro-6-iodobenzyl acetate
Descripción general
Descripción
2-Bromo-4-fluoro-6-iodobenzyl acetate is an organic compound with the molecular formula C9H7BrFIO2 It is a derivative of benzyl acetate, where the benzene ring is substituted with bromine, fluorine, and iodine atoms at the 2, 4, and 6 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-iodobenzyl acetate typically involves multi-step organic reactions. One common method includes the halogenation of benzyl acetate derivatives. The process may involve:
Bromination: Introduction of a bromine atom at the 2-position of the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe).
Fluorination: Introduction of a fluorine atom at the 4-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom at the 6-position using iodine (I2) or an iodine monochloride (ICl) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-fluoro-6-iodobenzyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The benzyl acetate moiety can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the acetate group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Sulfuric acid (H2SO4), aluminum chloride (AlCl3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Various substituted benzyl acetates
Oxidation: Benzyl alcohols, benzaldehydes, benzoic acids
Reduction: Dehalogenated benzyl acetates, benzyl alcohols
Aplicaciones Científicas De Investigación
2-Bromo-4-fluoro-6-iodobenzyl acetate is used in several scientific research applications, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of complex pharmaceutical compounds.
Organic Chemistry Studies: It is used as a model compound to study halogenation and substitution reactions.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used in the study of enzyme interactions and metabolic pathways involving halogenated organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-fluoro-6-iodobenzyl acetate involves its interaction with various molecular targets, depending on the specific application. In pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. In biological research, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparación Con Compuestos Similares
2-Bromo-4-fluoro-6-iodobenzyl acetate can be compared with other halogenated benzyl acetates, such as:
- 2-Bromo-4-chloro-6-iodobenzyl acetate
- 2-Fluoro-4-iodo-6-bromobenzyl acetate
- 2-Iodo-4-bromo-6-fluorobenzyl acetate
Uniqueness
The unique combination of bromine, fluorine, and iodine atoms in this compound provides distinct reactivity and properties compared to other halogenated benzyl acetates. This makes it particularly valuable in specific synthetic and research applications where such properties are desired.
Propiedades
IUPAC Name |
(2-bromo-4-fluoro-6-iodophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFIO2/c1-5(13)14-4-7-8(10)2-6(11)3-9(7)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFMEVYIWCXQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1I)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE](/img/structure/B1381219.png)





![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)


![2-[(5-methyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381234.png)

![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)
